2-(3-methylbut-2-enyl)phenol: Chemical Structure, Physical Properties, and Synthetic Applications
2-(3-methylbut-2-enyl)phenol: Chemical Structure, Physical Properties, and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
2-(3-methylbut-2-enyl)phenol , commonly referred to as 2-prenylphenol or o-prenylphenol , is a highly versatile building block in organic synthesis and medicinal chemistry[1]. Featuring an electron-rich phenolic core ortho-substituted with a reactive prenyl (3,3-dimethylallyl) side chain, this compound serves as a critical intermediate for constructing complex polycyclic systems. It is foundational in the total synthesis of biologically active natural products, including herbicidal radulanins, phytocannabinoids, and pharmaceutically privileged tetrahydroquinoline scaffolds[2][3][4].
This technical guide provides a rigorous examination of its physicochemical properties, outlines a self-validating protocol for its synthesis via the Claisen rearrangement, and explores its downstream applications in drug development.
Chemical Identity & Structural Analytics
The structural architecture of 2-(3-methylbut-2-enyl)phenol provides dual reactive handles: a nucleophilic hydroxyl group and an electrophilic/nucleophilic olefinic side chain. This proximity enables facile intramolecular cyclizations.
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IUPAC Name: 2-(3-methylbut-2-enyl)phenol
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Common Synonyms: 2-prenylphenol; o-prenylphenol; 2-(3,3-dimethylallyl)phenol; 1-(2-Hydroxyphenyl)-3-methylbut-2-ene[1][5].
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CAS Registry Number: 1128-92-3[1].
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Molecular Formula: C₁₁H₁₄O[1].
Physicochemical Profiling
Understanding the physical properties of 2-prenylphenol is essential for optimizing reaction conditions, particularly regarding solvent selection, purification via vacuum distillation, and chromatographic separation.
| Property | Value | Reference |
| Molecular Weight | 162.23 g/mol | [1] |
| Exact Mass | 162.104465 Da | [1] |
| Density | 0.9947 g/cm³ (at 20 °C) | [5] |
| Boiling Point | 120–122 °C at 12 Torr | [5] |
| XLogP3 (Lipophilicity) | 3.6 | [1] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1] |
| Physical State | Viscous liquid to low-melting solid | [1] |
Mechanistic Synthesis: The Claisen Rearrangement Protocol
The Causality of Synthetic Design
Direct Friedel-Crafts alkylation of phenol with prenyl bromide is notoriously inefficient for synthesizing 2-prenylphenol. The highly activating nature of the phenolic hydroxyl group leads to poor regioselectivity (yielding mixtures of ortho and para isomers) and unavoidable polyalkylation.
To achieve absolute regiocontrol, the thermal Claisen rearrangement is the gold standard[6]. By first trapping the phenol as a prenyl ether (O-alkylation), the system is primed for a thermally driven [3,3]-sigmatropic shift. This concerted mechanism exclusively delivers the prenyl group to the ortho position, followed by rapid tautomerization to restore aromaticity.
Caption: Synthesis of 2-prenylphenol via O-alkylation and thermal Claisen rearrangement.
Step-by-Step Self-Validating Protocol
Phase 1: O-Alkylation (Synthesis of Prenyl Phenyl Ether)
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Reaction Setup: In an oven-dried flask under argon, dissolve phenol (1.0 equiv) in anhydrous acetone (0.5 M).
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Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Causality: The weak base deprotonates the phenol to form the highly nucleophilic phenoxide anion without causing side-reactions with the solvent.
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Alkylation: Dropwise add prenyl bromide (1-bromo-3-methyl-2-butene, 1.1 equiv). Reflux the mixture for 8 hours.
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In-Process Validation (TLC): Spot the reaction against the starting phenol (Eluent: Hexane/EtOAc 9:1). The product ether will elute significantly faster (higher Rf) due to the loss of the hydrogen-bonding hydroxyl group.
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Workup: Filter off the inorganic salts. Concentrate the filtrate, dissolve in diethyl ether, and wash with 1M NaOH. Causality: The NaOH wash strictly removes any unreacted phenol, ensuring the intermediate ether is pure, preventing side reactions in the next step. Dry over MgSO₄ and concentrate.
Phase 2: Thermal Claisen Rearrangement
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Thermal Shift: Dissolve the neat prenyl phenyl ether in a high-boiling solvent (e.g., xylenes or N,N-dimethylaniline) or heat neat under an argon atmosphere at 140–200 °C for 4–6 hours[6].
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In-Process Validation (NMR): Pull an aliquot for ¹H NMR analysis. The rearrangement is complete when the characteristic O-CH₂ doublet (~4.5 ppm) of the ether completely disappears, replaced by a new Ar-CH₂ doublet (~3.3 ppm) and the reappearance of the phenolic -OH peak (~5.0 ppm).
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Purification: Purify the resulting 2-prenylphenol via silica gel chromatography or vacuum distillation (collecting the fraction boiling at ~120 °C at 12 Torr)[5].
Applications in Drug Development & Natural Product Synthesis
The ortho-prenylphenol motif is a privileged precursor for synthesizing complex, biologically active heterocycles.
A. Herbicidal Bibenzyls (Radulanins)
Radulanins, isolated from liverworts (Radula genus), are bibenzyl natural products with potent allelopathic and herbicidal properties. The synthesis of the challenging 2,5-dihydro-1-benzoxepine core of Radulanin A relies heavily on 2-prenylphenol intermediates. Researchers have successfully utilized intramolecular Mitsunobu reactions and photochemical ring expansions of 2-prenylphenol derivatives to construct these complex oxacycles[3].
B. Tetrahydroquinolines (Oncology & CNS Therapeutics)
The tetrahydroquinoline core is ubiquitous in pharmaceuticals. 2-Prenylphenol serves as a critical substrate for catalytic, enantioselective intramolecular sulfenoamination. By leveraging chiral Lewis basic selenophosphoramide catalysts, the olefinic side chain of the prenylphenol undergoes stereocontrolled C–N and C–S bond formation, yielding highly enantiomerically enriched tetrahydroquinolines[2].
C. Phytocannabinoids
Liverworts produce prenylated bibenzyls, such as perrottetinene, which exhibit bioactivity remarkably similar to Δ⁹-THC via CB1 cannabinoid receptor activation[4]. 2-Prenylphenol represents the fundamental biosynthetic and synthetic building block for elaborating these cannabinoid analogs, offering a pathway to novel, non-cannabis-derived therapeutics for central nervous system disorders[4].
Caption: Downstream applications of 2-prenylphenol in drug development and natural product synthesis.
Safety, Handling, and Toxicity
As an active phenolic compound, 2-prenylphenol requires strict laboratory safety protocols.
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GHS Classification:
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Handling: Must be handled in a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water and soap to prevent sensitization.
Sources
- 1. 2-(3-Methyl-2-buten-1-yl)phenol | C11H14O | CID 70787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic, Enantioselective, Intramolecular Sulfenoamination of Alkenes with Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
